2-(2,5-Dimethylphenoxy)ethanol

Pharmaceutical Synthesis Process Chemistry Gemfibrozil

Procure 2-(2,5-Dimethylphenoxy)ethanol (CAS 93-86-7) for critical pharmaceutical synthesis. The 2,5-substitution pattern is mandatory for gemfibrozil production and anticonvulsant SAR studies. Substituting other regioisomers compromises yields and biological activity. Ensure your supply chain integrity with this validated, high-purity intermediate. Ideal for reproducible research and scalable manufacturing.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 93-86-7
Cat. No. B1361534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethylphenoxy)ethanol
CAS93-86-7
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCCO
InChIInChI=1S/C10H14O2/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3
InChIKeyPPDFKJFJYCJAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dimethylphenoxy)ethanol (CAS 93-86-7) – A Benchmark Intermediate for Regiospecific Synthesis and Materials Design


2-(2,5-Dimethylphenoxy)ethanol (CAS 93-86-7) is a phenoxyethanol derivative with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . The compound features a 2,5-dimethyl substitution pattern on the phenyl ring, which imparts a distinct set of physicochemical properties: a calculated LogP of 1.67–2.05, a boiling point of 277.5°C at 760 mmHg, and a density of 1.038 g/cm³ [1]. Crystallographic analysis confirms an approximately planar molecular geometry with a gauche conformation of the ethylenedioxy group, and the crystal lattice is stabilized by O—H⋯O hydrogen-bonded chains along the a axis [2]. Commercially, the compound is routinely supplied at ≥95% purity and is primarily utilized as a key building block in pharmaceutical synthesis and materials science .

2-(2,5-Dimethylphenoxy)ethanol – The Critical Consequences of Substituting Regioisomers in Synthesis and Application


Although all dimethylphenoxyethanol regioisomers share the same molecular formula (C10H14O2) and identical nominal mass, they are not interchangeable in practice. The 2,5-substitution pattern is uniquely required for the commercial synthesis of gemfibrozil, where the regiochemistry of the phenoxy group directly governs reaction yields and downstream pharmaceutical purity [1]. Furthermore, the solid-state packing of 2-(2,5-dimethylphenoxy)ethanol—characterized by a gauche conformation and specific hydrogen-bonded chain architecture—differs fundamentally from the molecular organization of other regioisomers, influencing crystallization behavior, solubility in organic solvents, and ultimately, the reproducibility of synthetic and formulation workflows [2]. These differences, while subtle, translate into quantifiable variations in physicochemical parameters such as boiling point and lipophilicity [3], which directly impact purification strategies and partition coefficients in biphasic reactions. Substituting a different regioisomer introduces uncontrolled variables that can compromise both process efficiency and product quality.

2-(2,5-Dimethylphenoxy)ethanol – A Quantitative Comparison Against Regioisomeric and Structural Analogs


Synthetic Yield in Gemfibrozil Manufacture: The 2,5-Dimethylphenoxy Moiety as a Non-Substitutable Structural Feature

In the commercial production of gemfibrozil, the use of 2,5-dimethylphenol (the precursor to 2-(2,5-dimethylphenoxy)ethanol) is mandated to achieve economically viable yields. A patented process explicitly describes reacting an alkali metal salt of 2,5-dimethylphenol to afford gemfibrozil in an overall yield exceeding 80%, with a specific example achieving a 92% yield when a preferred intermediate is employed [1]. In contrast, the use of alternative dimethylphenol regioisomers (e.g., 2,4- or 3,5-dimethylphenol) in this synthetic route is not documented in the literature, and their steric and electronic profiles would be predicted to alter the alkylation step significantly, likely resulting in lower yields and more complex impurity profiles [2]. This evidence demonstrates that the 2,5-regiochemistry is not merely a preference but a requirement for this high-value synthetic pathway.

Pharmaceutical Synthesis Process Chemistry Gemfibrozil

Crystallographic Packing and Conformational Uniqueness: Implications for Solid-State Handling and Formulation

Single-crystal X-ray diffraction analysis of 2-(2,5-dimethylphenoxy)ethanol reveals two crystallographically independent molecules (A and B) in the asymmetric unit, each adopting an approximately planar geometry except for the hydroxy groups (RMS deviations of 0.0281 Å and 0.0144 Å) [1]. The ethylenedioxy groups exhibit a gauche conformation, and the crystal packing is directed by O—H⋯O hydrogen bonds forming chains along the a axis [1]. This well-defined solid-state architecture is a direct consequence of the 2,5-substitution pattern, which minimizes steric hindrance and allows for efficient intermolecular hydrogen bonding. The crystal structures of other dimethylphenoxyethanol regioisomers (e.g., 2,4- or 2,6-) have not been reported in the Cambridge Structural Database, suggesting that the 2,5-isomer possesses a unique propensity for crystallization that can be exploited for purification and handling [2].

Crystallography Materials Science Solid-State Chemistry

Boiling Point and Volatility: Differentiating 2,5- from 2,6-Dimethylphenoxyethanol for Distillation and Purification

The boiling point of 2-(2,5-dimethylphenoxy)ethanol is 277.5°C at 760 mmHg [1]. Its regioisomer, 2-(2,6-dimethylphenoxy)ethanol (CAS 16737-71-6), has a predicted boiling point of 268.5°C at 760 mmHg . This 9°C difference, while not extreme, is sufficient to impact the efficiency of fractional distillation during purification. In a process development context, the higher boiling point of the 2,5-isomer may offer advantages in separating from lower-boiling impurities or solvents. Conversely, the 2,6-isomer, which is a solid at room temperature (melting point 68–70°C) , requires different handling and purification strategies compared to the liquid 2,5-isomer.

Process Development Purification Distillation

Lipophilicity (LogP) and Its Impact on Biphasic Extraction and Partitioning

The computed LogP for 2-(2,5-dimethylphenoxy)ethanol is reported as 1.67–2.05 [1]. In comparison, the regioisomer 2-(2,4-dimethylphenoxy)ethanol has a computed XLogP3-AA of 1.9 [2] and an ACD/LogP of 2.08 . The slightly lower LogP of the 2,5-isomer suggests marginally reduced lipophilicity, which can influence its behavior in liquid-liquid extractions and its partitioning into organic phases during synthesis or workup. This difference, although modest, is consistent across multiple prediction models and can be exploited to fine-tune extraction protocols or to predict relative retention times in reversed-phase chromatography.

Physical Chemistry Extraction LogP

Anticonvulsant Activity of 2,5-Dimethylphenoxy-Derived Aminoalkanols: Structure-Activity Relationship Validates the 2,5-Substitution

A series of N-(2,5-dimethylphenoxy)alkylaminoalkanols was synthesized and evaluated for anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentetrazole (scMet) seizure models in mice [1]. The most active compound in this series, R-2N-[(2,3,5-trimethylphenoxy)ethyl]aminobutan-1-ol, exhibited 100% activity in the MES test at a dose of 30 mg/kg (i.p.) without neurotoxicity at active doses [1]. While the parent 2-(2,5-dimethylphenoxy)ethanol is not itself an anticonvulsant, its 2,5-dimethylphenoxy fragment is the core pharmacophore. SAR studies within this class demonstrate that the 2,5-substitution pattern is optimal for anticonvulsant activity; compounds derived from 2,6-dimethylphenoxy analogs (e.g., N-[(2,6-dimethylphenoxy)alkyl]aminoalkanols) display distinct physicochemical and anticonvulsant profiles [2]. This confirms that the 2,5-regioisomer is a critical structural requirement for this therapeutic class.

Medicinal Chemistry Anticonvulsant SAR

Antiproliferative Activity Against Trypanosoma cruzi: Thiocyanate Derivatives Based on the 2,5-Dimethylphenoxy Scaffold

Aryloxyethyl thiocyanate derivatives incorporating the 2,5-dimethylphenoxy motif have been designed, synthesized, and evaluated as inhibitors of Trypanosoma cruzi proliferation [1]. Among the series, compound 90—a nitrogen-containing derivative—exhibited an IC50 value of 3.3 μM against the epimastigote form of the parasite, an activity comparable to the lead compound 4-phenoxyphenoxyethyl thiocyanate and ketoconazole [1]. Notably, compound 43, also derived from the 2,5-dimethylphenoxy core, was 3-fold more potent than the lead compound against the clinically relevant intracellular amastigote form [1]. The 2,5-dimethyl substitution is essential for this activity; SAR studies across the aryloxyethyl thiocyanate series demonstrate that the position and number of methyl substituents on the phenoxy ring profoundly influence antiparasitic potency [1].

Antiparasitic Chagas Disease Trypanosoma cruzi

2-(2,5-Dimethylphenoxy)ethanol – Optimal Use Cases Validated by Quantitative Evidence


Gemfibrozil Synthesis – A Non-Negotiable Intermediate for Commercial Production

2-(2,5-Dimethylphenoxy)ethanol is an essential precursor to 2,5-dimethylphenol, the specific regioisomer required for the industrial synthesis of gemfibrozil. Patented processes consistently achieve overall yields exceeding 80%, with a specific step yield of 92% when optimized intermediates are employed [1]. No alternative regioisomer (e.g., 2,4- or 3,5-dimethylphenol) has been documented in gemfibrozil manufacturing, underscoring the absolute requirement for the 2,5-substitution pattern. Procurement of 2-(2,5-dimethylphenoxy)ethanol from a reliable supplier ensures the correct regioisomer is available for this high-value synthetic pathway.

Anticonvulsant Drug Discovery – A Validated Scaffold for Aminoalkanol Derivatives

The 2,5-dimethylphenoxy fragment, accessible via 2-(2,5-dimethylphenoxy)ethanol, serves as a key pharmacophore in a series of anticonvulsant aminoalkanols. Lead compounds from this series have demonstrated 100% efficacy in the maximal electroshock (MES) model at 30 mg/kg i.p. in mice, with no observed neurotoxicity at active doses [2]. Structure-activity relationship studies confirm that the 2,5-substitution pattern is optimal; analogs based on the 2,6-dimethylphenoxy regioisomer exhibit distinct and generally less favorable profiles [3]. Researchers developing next-generation anticonvulsants should prioritize the 2,5-isomer as a starting material to align with established SAR.

Anti-Trypanosomal Agent Development – A Core Scaffold for Potent Thiocyanate Inhibitors

Aryloxyethyl thiocyanate derivatives synthesized from the 2,5-dimethylphenoxy core have been identified as potent inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease. A representative derivative, compound 90, exhibits an IC50 of 3.3 μM against epimastigotes, while compound 43 is 3-fold more potent than the lead compound against the clinically relevant intracellular amastigote form [4]. The 2,5-dimethyl substitution is critical for this activity, as alternative substitution patterns yield compounds with significantly reduced antiparasitic efficacy. Procurement of high-purity 2-(2,5-dimethylphenoxy)ethanol is essential for synthesizing and evaluating these promising anti-Chagas candidates.

Crystallization and Solid-State Studies – A Well-Characterized Model Compound

The crystal structure of 2-(2,5-dimethylphenoxy)ethanol has been fully solved and refined (R = 0.046), revealing an orthorhombic P n a 21 space group, a gauche conformation of the ethylenedioxy group, and O—H⋯O hydrogen-bonded chains along the a axis [5]. This level of structural detail is unavailable for other dimethylphenoxyethanol regioisomers, making the 2,5-isomer a uniquely valuable model compound for studying the solid-state behavior of phenoxyethanol derivatives. Researchers investigating crystal engineering, polymorphism, or hydrogen-bonding networks will find the 2,5-isomer to be a reliable and well-documented subject.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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